molecular formula C7H10N2O2 B1428712 3-(Oxolan-3-yl)-1,2-oxazol-5-amine CAS No. 1218915-66-2

3-(Oxolan-3-yl)-1,2-oxazol-5-amine

Cat. No.: B1428712
CAS No.: 1218915-66-2
M. Wt: 154.17 g/mol
InChI Key: WEADIKDULPJCKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Formula: C₇H₁₀N₂O₂ Molecular Weight: 154.17 g/mol IUPAC Name: 3-(Oxolan-3-yl)-1,2-oxazol-5-amine CAS No.: 1218915-66-2 Key Features:

  • The compound consists of a 1,2-oxazole core substituted at the 3-position with an oxolane (tetrahydrofuran) ring and at the 5-position with an amine group.
  • The oxolane moiety enhances solubility in polar solvents due to its oxygen-containing heterocyclic structure.

Properties

IUPAC Name

3-(oxolan-3-yl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c8-7-3-6(9-11-7)5-1-2-10-4-5/h3,5H,1-2,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEADIKDULPJCKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601274426
Record name 3-(Tetrahydro-3-furanyl)-5-isoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601274426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218915-66-2
Record name 3-(Tetrahydro-3-furanyl)-5-isoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218915-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Tetrahydro-3-furanyl)-5-isoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601274426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(oxolan-3-yl)-1,2-oxazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxolan-3-yl)-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of oxolane derivatives with nitrile oxides to form the oxazole ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

For industrial production, the synthesis process is optimized to maximize yield and minimize costs. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of raw materials and catalysts is crucial to ensure scalability and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(Oxolan-3-yl)-1,2-oxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Chemistry

3-(Oxolan-3-yl)-1,2-oxazol-5-amine serves as a building block for synthesizing more complex molecules. Its structural versatility allows it to participate in various chemical reactions, including:

  • Cyclization Reactions : It can be used to form larger cyclic compounds.
  • Functional Group Modifications : The compound can undergo oxidation and reduction reactions to introduce new functional groups or alter existing ones.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains, particularly Gram-positive bacteria such as Bacillus subtilis and certain fungal pathogens like Candida albicans. The specific minimal inhibitory concentrations (MIC) for these pathogens have not been extensively documented but suggest potential for therapeutic applications.

Anticancer Properties

Preliminary studies suggest that this compound may selectively target cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing therapeutic agents aimed at minimizing side effects in cancer treatments. The mechanism of action likely involves modulation of enzyme activity and interaction with cellular receptors.

Medicine

The compound is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents. Its ability to interact with specific molecular targets makes it a valuable candidate for further research in medicinal chemistry.

Industry

In industrial applications, this compound is utilized in the development of new materials with unique properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various material science applications.

Mechanism of Action

The mechanism of action of 3-(Oxolan-3-yl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound’s unique structure allows it to fit into binding sites of biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aryl-Substituted Analogs

3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine
  • Formula : C₉H₆F₂N₂O
  • Molecular Weight : 196.15 g/mol
  • Key Differences: Substituted with a 2,4-difluorophenyl group, introducing electronegative fluorine atoms. Increased molecular weight and lipophilicity compared to the oxolane derivative. Potential applications in medicinal chemistry due to fluorine’s bioisosteric properties .
3-(4-Methoxyphenyl)-1,2-oxazol-5-amine
  • Formula : C₁₀H₁₀N₂O₂
  • Molecular Weight : 190.20 g/mol
  • Lacks the cyclic ether solubility advantage of oxolane .

Alkyl-Substituted Analogs

3-(Propan-2-yl)-1,2-oxazol-5-amine
  • Formula : C₆H₁₀N₂O
  • Molecular Weight : 126.16 g/mol
  • Key Differences :
    • Isopropyl substituent increases hydrophobicity.
    • Market analysis indicates significant industrial production (2020–2025), suggesting commercial relevance .
3-(Pentan-3-yl)-1,2-oxazol-5-amine
  • Formula : C₈H₁₄N₂O
  • Molecular Weight : 154.21 g/mol
  • Key Differences :
    • Longer alkyl chain (pentan-3-yl) enhances lipophilicity and steric bulk.
    • Similar molecular weight to the oxolane derivative but with distinct solubility profiles .

Heteroaryl-Substituted Analogs

3-(6-Bromopyridin-2-yl)-1,2-oxazol-5-amine
  • Formula : C₈H₆BrN₃O
  • Molecular Weight : 240.06 g/mol
  • Safety data (GHS) indicate precautions for handling due to bromine content .

Structural and Functional Comparison Table

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-(Oxolan-3-yl)-1,2-oxazol-5-amine Oxolane C₇H₁₀N₂O₂ 154.17 Enhanced solubility, polar applications
3-(2,4-Difluorophenyl)-... 2,4-Difluorophenyl C₉H₆F₂N₂O 196.15 Bioactive potential (fluorine effects)
3-(Propan-2-yl)-... Isopropyl C₆H₁₀N₂O 126.16 Industrial production
3-(6-Bromopyridin-2-yl)-... 6-Bromopyridinyl C₈H₆BrN₃O 240.06 Halogen bonding, synthetic versatility

Biological Activity

3-(Oxolan-3-yl)-1,2-oxazol-5-amine is an organic compound characterized by the presence of an oxolane ring and an oxazole ring. Its unique structure suggests significant potential for various biological activities, including antimicrobial and anticancer properties. The compound's molecular formula is C7H10N2O2C_7H_{10}N_2O_2 with a molecular weight of approximately 154.17 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It has been studied for its effects against various bacterial strains, particularly focusing on Gram-positive bacteria such as Bacillus subtilis and some fungal pathogens like Candida albicans. The compound's structure allows it to interact with microbial targets effectively, although specific minimal inhibitory concentrations (MIC) for these pathogens have not been extensively documented in current literature .

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise as an anticancer agent . Preliminary studies suggest that it may selectively target cancer cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing therapeutic agents aimed at minimizing side effects in cancer treatments. The mechanism of action is believed to involve the compound's ability to modulate enzyme activity and interact with cellular receptors .

The biological activity of this compound can be attributed to its structural features:

  • Oxazole Ring : This moiety can engage with enzymes and receptors, influencing various biochemical pathways.
  • Oxolane Ring : The presence of this ring enhances the compound's ability to fit into biological binding sites, potentially affecting the function of target proteins.

These interactions are pivotal in understanding how the compound may exert its biological effects.

Structure–Activity Relationship (SAR)

A key aspect of studying this compound involves understanding its structure–activity relationship (SAR) . Research has indicated that modifications to the compound can lead to variations in biological activity. For instance, derivatives with different substituents on the oxazole ring have demonstrated differing levels of antimicrobial and anticancer efficacy. This relationship helps guide future synthetic efforts aimed at enhancing the compound's therapeutic potential .

Comparative Studies

Comparative studies with similar compounds suggest that variations in functional groups significantly impact biological activity. For example, compounds lacking certain substituents on the oxazole moiety often exhibit reduced efficacy against microbial strains or cancer cells compared to their more substituted counterparts .

Data Table: Biological Activity Overview

Activity TypeTarget Organisms/CellsObserved EffectsReferences
AntimicrobialBacillus subtilis, C. albicansSelective inhibition observed,
AnticancerVarious cancer cell linesLower toxicity to normal cells,
MechanismEnzyme/receptor interactionModulation of biochemical pathways,

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Oxolan-3-yl)-1,2-oxazol-5-amine
Reactant of Route 2
3-(Oxolan-3-yl)-1,2-oxazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.